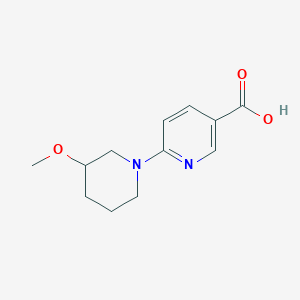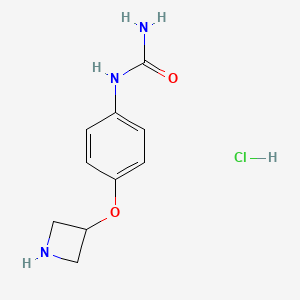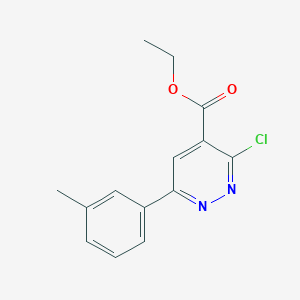
Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The molecular structure of this compound was determined by single crystal X-ray diffraction analysis . The optimized structure of the title compound was calculated by density functional theory (DFT) using B3LYP function and 6-311+G (2d,p) basis set .Chemical Reactions Analysis
This compound was cyclized with some nucleophilic reagents (hydrazine hydrate or N-monosubstituted hydrazines) to the new derivatives of pyrazolo [3,4-c]pyridazine .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazolo[3,4-c]pyridazine Derivatives
Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate was used to synthesize new derivatives of pyrazolo[3,4-c]pyridazine. These derivatives were obtained through cyclization with nucleophilic reagents, demonstrating the compound's utility in generating novel heterocyclic structures. The synthesized compounds were analyzed for their effects on the central nervous system, illustrating the potential for developing new pharmacologically active agents (Zabska et al., 1998).
Creation of Diverse Heterocyclic Compounds
Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were transformed into a variety of heterocyclic compounds including 1,6-diazanaphthalene and pyrano[2,3-c]pyrazole derivatives. This process highlights the chemical versatility and potential for constructing complex heterocyclic systems for various applications in medicinal chemistry and material science (Harb et al., 1989).
Investigation into Pharmacological Activities
A series of ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates were prepared and subjected to pharmacological testing to evaluate their anti-inflammatory, analgesic, and ulcerogenic properties. This research underscores the potential of ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate derivatives in discovering new therapeutic agents with specific biological activities (Abignente et al., 1992).
Applications in Herbicidal Activities
Novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, starting from ethyl 2-(3-trifluoromethylphenyl)acetate, showcased significant herbicidal and bleaching activities. This research illustrates the agricultural applications of this compound derivatives, providing a foundation for the development of new herbicides (Xu et al., 2008).
Wirkmechanismus
Target of Action
Pyridazine derivatives, such as Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate, often exhibit a wide range of biological activities. They can target various enzymes and receptors in the body, including kinases, acetylcholinesterase, and gamma-hydroxybutyric acid (GHB) binding sites .
Mode of Action
This can lead to changes in cellular signaling pathways and physiological responses .
Biochemical Pathways
Pyridazine derivatives can affect various biochemical pathways depending on their specific targets. For instance, kinase inhibitors can affect signal transduction pathways, while acetylcholinesterase inhibitors can impact neurotransmission .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, kinase inhibitors can inhibit cell proliferation, while acetylcholinesterase inhibitors can enhance cholinergic neurotransmission .
Biochemische Analyse
Biochemical Properties
Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s pyridazine ring structure allows it to engage in multiple interactions, including hydrogen bonding and π-π stacking . These interactions can influence the activity of enzymes and proteins, potentially leading to enzyme inhibition or activation. For example, pyridazine derivatives have been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to interact with key signaling molecules can lead to changes in cellular behavior, such as altered proliferation, differentiation, and apoptosis. Additionally, this compound may impact metabolic pathways by affecting the activity of enzymes involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . This binding can result in changes in gene expression and alterations in cellular processes. For instance, the pyridazine ring structure allows the compound to interact with nucleophilic sites on enzymes, potentially leading to enzyme inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as it may concentrate in specific areas where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical activity. For instance, the compound may accumulate in the nucleus, where it can affect gene expression, or in the mitochondria, where it can impact cellular metabolism .
Eigenschaften
IUPAC Name |
ethyl 3-chloro-6-(3-methylphenyl)pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-3-19-14(18)11-8-12(16-17-13(11)15)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEPOHLCFANOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



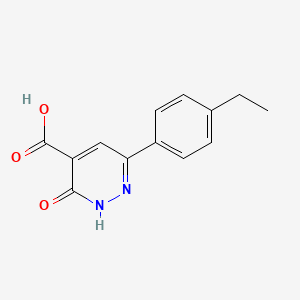


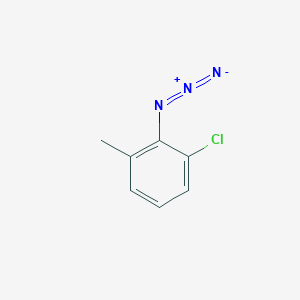


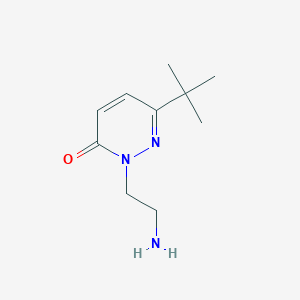
![2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one](/img/structure/B1491822.png)

